ypt3 protein
Beschreibung
Eigenschaften
CAS-Nummer |
129131-32-4 |
|---|---|
Molekularformel |
C13H16N2O4 |
Synonyme |
ypt3 protein |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Role in Cellular Processes
Ypt3 has been shown to play an essential role in several cellular functions, including:
- Cytokinesis : Mutants of Ypt3 exhibit defects in cytokinesis, indicating its involvement in cell division processes .
- Cell Wall Integrity : The protein is critical for maintaining the structural integrity of the cell wall, with mutations leading to compromised cell wall stability .
- Vacuole Fusion : Ypt3 is implicated in vacuolar trafficking and fusion processes, essential for cellular homeostasis and nutrient storage .
Mechanistic Insights
Research has demonstrated that Ypt3 operates at multiple steps of the exocytic pathway. For instance, studies using green fluorescent protein (GFP) tagging have revealed that Ypt3 localizes to growth sites and exhibits polarized distribution dependent on the actin cytoskeleton . Electron microscopy studies of ypt3-i5 mutants have shown an accumulation of aberrant Golgi-like structures, suggesting that Ypt3 is vital for proper vesicle trafficking and secretion mechanisms .
Genetic Interactions
Ypt3 has been found to interact genetically with other proteins involved in the secretory pathway. For example, its interaction with Ryh1, another Rab GTPase, suggests a cooperative role in protein secretion and recycling processes. Overexpression studies indicate that Ryh1 may complement or overlap with Ypt3 functions, particularly concerning acid phosphatase secretion and cell wall integrity .
Potential Therapeutic Applications
Given its critical role in cellular processes, Ypt3 may serve as a target for therapeutic interventions. Understanding its function could lead to novel strategies for addressing diseases linked to dysfunctional vesicle trafficking or cytokinesis, such as cancer or neurodegenerative disorders.
Case Study 1: Mutant Analysis
A study involving the temperature-sensitive ypt3-i5 allele provided insights into the functional importance of Ypt3. The mutant exhibited severe defects under restrictive conditions, highlighting the protein's essential role in maintaining normal cellular functions during stress conditions .
Case Study 2: Protein Localization Studies
The use of GFP-tagged Ypt3 allowed researchers to visualize its localization patterns within cells. This approach revealed that Ypt3 is not only concentrated at growth sites but also exhibits punctate staining indicative of its involvement in vesicular transport mechanisms .
Data Table: Summary of Ypt3 Functions and Research Findings
Vergleich Mit ähnlichen Verbindungen
Ypt3 vs. Ypt2 (Rab8 Homolog) in Fission Yeast
Key Findings :
Ypt3 vs. Mammalian RAB11B
Structural Insights :
Ypt3 vs. Plant Pra2/Pra3 (Ypt3/Rab11 Family)
Functional Divergence :
- Pra2 and Pra3, despite 75% sequence similarity, occupy distinct compartments, highlighting functional specialization in plants .
- Ypt3’s actin-dependent polarization is unique to fungal systems, absent in plant homologs .
Tables
Table 1: Localization and Functional Overlap
| Protein | Organism | Localization | Primary Function |
|---|---|---|---|
| Ypt3 | S. pombe | Cleavage site, Golgi, vesicles | Exocytosis, cytokinesis |
| Ypt2 | S. pombe | Division edges, exocyst sites | Vesicle tethering |
| RAB11B | Homo sapiens | Recycling endosomes, axons | Endosomal recycling |
| Pra2 | Pisum sativum | Golgi, endosomes | ER-to-Golgi trafficking |
Vorbereitungsmethoden
Gene Isolation and Vector Design
The ypt3 gene (SPBC1685.04) is cloned from S. pombe genomic libraries using complementation assays. In one approach, a temperature-sensitive ypt3-i5 mutant is transformed with a genomic DNA library in plasmid pDB248, followed by selection for rescued phenotypes. Sequencing confirms the gene’s identity, showing high homology to Rab11 and yeast Ypt31/32.
Plasmid Systems for Expression
Ypt3 is expressed under the thiamine-repressible nmt1 promoter in vectors such as pREP1, pREP41, and pREP81. These plasmids enable tunable expression levels:
-
pREP1 : Strong promoter for maximal expression.
-
pREP41 : Moderate expression.
-
pREP81 : Attenuated promoter to avoid overexpression artifacts.
For chromosomal integration, GFP-tagged ypt3 is subcloned into ura4-marked vectors and inserted into the S. pombe genome.
Recombinant Expression Systems
Host Organisms
Ypt3 is expressed in S. pombe for native post-translational modifications. Alternatively, Escherichia coli systems are used for high-yield production, though lacking eukaryotic modifications.
Inducible Expression
The nmt1 promoter allows induction by thiamine removal. Cells are grown in Edinburgh Minimal Medium (EMM) at 27°C, followed by a shift to restrictive temperatures (36°C) to study mutant variants.
Solubility Challenges
Ypt3’s hydrophobic regions may cause insolubility. Co-expression with chaperones or fusion tags (e.g., MBP, GST) improves solubility. For example, MBP fusions enhance stability and facilitate amylose resin purification.
Affinity Purification Techniques
His6-Tag Purification
Hexahistidine-tagged Ypt3 is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Key steps:
-
Lysis : Cells are lysed in binding buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) with lysozyme or sonication.
-
Binding : Lysate is applied to Ni-NTA resin, washed with 20 mM imidazole.
| Step | Buffer | Imidazole (mM) | Purpose |
|---|---|---|---|
| Binding | pH 8.0 | 10 | Capture |
| Wash | pH 8.0 | 20 | Remove contaminants |
| Elution | pH 8.0 | 250 | Release protein |
HA-Tag Purification
Hemagglutinin (HA)-tagged Ypt3 is purified using anti-HA affinity matrices. Samples are loaded at gravity flow, washed with high-salt buffer, and eluted with HA peptide competitors.
Tagging Strategies for Detection and Purification
Fluorescent Tags
GFP or mCherry tags are fused to Ypt3’s C-terminus for microscopy. The S65T GFP variant is preferred for brightness and photostability.
Epitope Tags
HA or FLAG tags facilitate immunoprecipitation and Western blot detection. Dual tagging (e.g., His6-HA) allows sequential purification steps.
Functional Validation of Tags
Tags must preserve Ypt3’s GTPase activity and binding to effector proteins. In vivo complementation assays verify functionality; for example, GFP-Ypt3 rescues ypt3-i5 mutants.
Quality Assessment and Functional Validation
SDS-PAGE and Western Blot
Purity is assessed via Coomassie-stained gels, with Ypt3 appearing as a ~24 kDa band. Western blots using anti-Ypt3 or anti-tag antibodies confirm identity.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for detecting Ypt3 protein localization in fission yeast?
- Methodology : Use immunofluorescence microscopy with validated anti-Ypt3 antibodies (e.g., ab228954 or ab3612) at dilutions of 1/100–1/500. Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Co-stain with markers like Hoechst 33342 for nuclear visualization .
- Validation : Include controls such as knockout cell lines or competitive peptide blocking to confirm antibody specificity.
Q. How can researchers quantify Ypt3 expression levels in membrane trafficking studies?
- Methodology : Perform SDS-PAGE and immunoblotting using anti-Ypt3 antibodies (1/1000 dilution). Load 20–30 µg of lysate per lane and normalize using housekeeping proteins. For quantitative analysis, use densitometry software and include a standard curve with recombinant Ypt3 protein (e.g., ab276672) .
- Error Analysis : Calculate standard deviations, error of the mean, and 95% confidence intervals. Address systematic errors (e.g., uneven gel loading) via technical replicates .
Advanced Research Questions
Q. How can structural contradictions in Ypt3’s interaction with TRAPP-II and exocyst complexes be resolved?
- Experimental Design :
Use co-immunoprecipitation (Co-IP) to validate physical interactions between Ypt3 and TRAPP-II components (e.g., Trs120) under physiological conditions.
Employ fluorescence recovery after photobleaching (FRAP) to study Ypt3 vesicle dynamics at division sites (Fig. 8D-G) .
- Data Interpretation : Compare results across genetic mutants (e.g., trs120-ts1, ypt3-i5) to distinguish direct interactions from indirect effects. Use EM to visualize secretory vesicles in mutants (Fig. S6D) .
Q. What methodologies are optimal for analyzing Ypt3’s GTPase activity in vitro?
- Protocol :
Purify recombinant Ypt3 (His-tagged) and perform GTPγS binding assays.
Measure GTP hydrolysis rates using malachite green phosphate assays.
Compare wild-type and dominant-negative mutants (e.g., GDP-bound Ypt3) to assess activity .
- Troubleshooting : Include negative controls (e.g., non-hydrolyzable GTP analogs) and validate with GTPase-activating proteins (GAPs) if available.
Methodological Challenges & Solutions
Q. How should researchers validate conflicting reports on Ypt3’s orthologous conservation?
- Approach :
Use dbPTM 3.0 to analyze evolutionary conservation of Ypt3 PTM sites (e.g., phosphorylation) across species.
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